2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 477848-25-2
VCID: VC4155155
InChI: InChI=1S/C15H18ClF3N2O2/c16-11-4-6-12(7-5-11)20-14(22)23-13(15(17,18)19)10-21-8-2-1-3-9-21/h4-7,13H,1-3,8-10H2,(H,20,22)
SMILES: C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C15H18ClF3N2O2
Molecular Weight: 350.77

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate

CAS No.: 477848-25-2

Cat. No.: VC4155155

Molecular Formula: C15H18ClF3N2O2

Molecular Weight: 350.77

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate - 477848-25-2

Specification

CAS No. 477848-25-2
Molecular Formula C15H18ClF3N2O2
Molecular Weight 350.77
IUPAC Name (1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-(4-chlorophenyl)carbamate
Standard InChI InChI=1S/C15H18ClF3N2O2/c16-11-4-6-12(7-5-11)20-14(22)23-13(15(17,18)19)10-21-8-2-1-3-9-21/h4-7,13H,1-3,8-10H2,(H,20,22)
Standard InChI Key CKBUUYNZCZQIKU-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • A trifluoromethyl group (CF3-\text{CF}_3) at the ethyl position, which enhances lipophilicity and metabolic stability.

  • A piperidinomethyl group, a six-membered nitrogen-containing ring, known to improve binding affinity to biological targets.

  • An N-(4-chlorophenyl)carbamate group, which contributes to electrophilic reactivity and potential enzyme inhibition .

The SMILES notation C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=C(C=C2)Cl\text{C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=C(C=C2)Cl} accurately represents its connectivity . The trifluoromethyl group’s electron-withdrawing nature polarizes adjacent bonds, facilitating interactions with hydrophobic pockets in proteins or membranes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H18ClF3N2O2\text{C}_{15}\text{H}_{18}\text{ClF}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight350.77 g/mol
IUPAC Name(1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-yl) N-(4-chlorophenyl)carbamate
SolubilityNot fully characterized

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a multi-step process:

  • Core Formation: Reacting 1,1,1-trifluoro-2-(piperidinomethyl)ethanol with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Carbamate Linkage: The hydroxyl group of the ethanol derivative attacks the isocyanate’s electrophilic carbon, forming a carbamate bond (NHCOO-\text{NHCOO}-).

Table 2: Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes reactivity of intermediates
Temperature0–25°CPrevents side reactions
CatalystBase (e.g., DABCO)Accelerates isocyanate activation

Industrial-scale production may employ continuous flow reactors to enhance reproducibility.

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The compound’s biological activity stems from its ability to modulate enzymatic or receptor-mediated pathways:

  • Cholinesterase Inhibition: The carbamate group acts as a pseudo-substrate for acetylcholinesterase, forming a covalent bond with the enzyme’s active site. This mechanism parallels clinically used carbamate insecticides and Alzheimer’s drugs.

  • GPCR Modulation: The piperidine moiety may interact with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling.

Pharmacological Profiles

  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging half-life in vivo.

  • Toxicity: Preliminary assays indicate low acute toxicity in rodent models, though chronic exposure studies are pending .

Research Applications and Future Directions

Pharmaceutical Development

  • Neurodegenerative Diseases: Potential as an acetylcholinesterase inhibitor for Alzheimer’s therapy.

  • Antimicrobial Agents: Structural analogs have shown activity against drug-resistant bacteria.

Agricultural Chemistry

  • Herbicidal Activity: Carbamates are known for their herbicidal properties, though this compound’s efficacy remains under investigation .

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